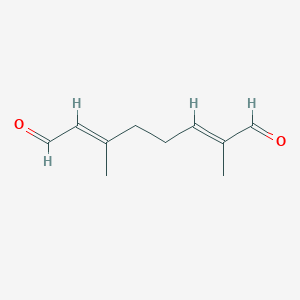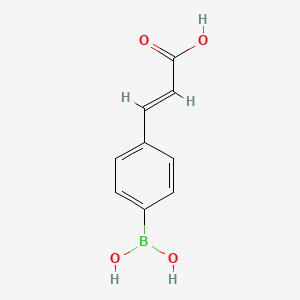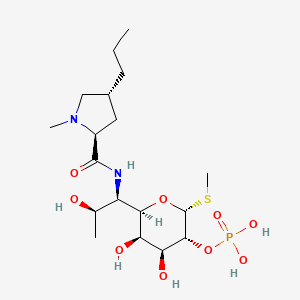
(2R,4S)-Fosinopril Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,4S)-Fosinopril Sodium Salt” is a compound that is related to solid forms of (2r,4s)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester . It is also related to (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, parent DABCO-based GUMBOS were synthesized from the reaction of terpene such as (-)-menthol or (-)-borneol or (+)-fenchol and chloroacetic acid followed by DABCO . Another example is the synthesis of (2R,4S)-4-amino-5-(biphenyl)-2-methylpentanoate hydrochloride through iodocyclization .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For instance, the crystal structure of (2R,4S)-hydroxyketamine, a compound with a similar structure, has been reported . The molecular formula of a related compound, (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is C23H29NO4 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, parent DABCO-based GUMBOS were synthesized from the reaction of terpene such as (-)-menthol or (-)-borneol or (+)-fenchol and chloroacetic acid followed by DABCO . Another example is the synthesis of (2R,4S)-4-amino-5-(biphenyl)-2-methylpentanoate hydrochloride through iodocyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is 383.49 .Safety And Hazards
The safety and hazards of similar compounds have been studied. For instance, (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is harmful if swallowed and very toxic to aquatic life . Another example is Bicyclo [2.2.1]heptane-2,3-dicarboxylic acid, sodium salt (1:2), (1R,2R,3S,4S)-rel-, which is classified as Acute Toxicity, Oral (Category 4) and Hazardous to the Aquatic Environment, Acute Hazard (Category 1) .
Direcciones Futuras
The future directions for the study of similar compounds are promising. For instance, the success of any development programme from natural sources must take sustainable sourcing into account right from the start . Another example is the ongoing randomized placebo-controlled study for assessing the efficacy and safety of relacorilant, a selective glucocorticoid receptor antagonist, for patients with mild adrenal hypercortisolism and diabetes mellitus/impaired glucose tolerance and/or uncontrolled systolic hypertension .
Propiedades
Número CAS |
1356932-15-4 |
|---|---|
Nombre del producto |
(2R,4S)-Fosinopril Sodium Salt |
Fórmula molecular |
C₃₀H₄₅NNaO₇P |
Peso molecular |
585.64 |
Sinónimos |
(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-D-proline Sodium Salt; Fosinopril Impurity B; (4S)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-D-proline Propio |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

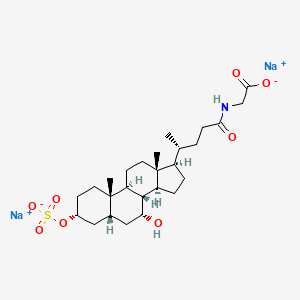
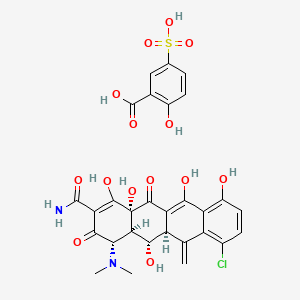
![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)
